2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]acetamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the phenoxyacetamide core: This involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetyl chloride in the presence of a base to form 2-(4-chloro-3,5-dimethylphenoxy)acetyl chloride.
Coupling with thiadiazole: The acetyl chloride intermediate is then reacted with 3-(5-iodofuran-2-yl)-1,2,4-thiadiazole in the presence of a suitable base to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro and iodo groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3,5-dimethylphenoxy)acetamide: A simpler analog without the thiadiazole and furan groups.
N-(3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl)acetamide: Lacks the phenoxy group.
Uniqueness
2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]acetamide is unique due to its combination of functional groups, which may confer specific biological activities and chemical reactivity not found in simpler analogs
Properties
Molecular Formula |
C16H13ClIN3O3S |
---|---|
Molecular Weight |
489.7 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C16H13ClIN3O3S/c1-8-5-10(6-9(2)14(8)17)23-7-13(22)19-16-20-15(21-25-16)11-3-4-12(18)24-11/h3-6H,7H2,1-2H3,(H,19,20,21,22) |
InChI Key |
PTILLMNFUABOSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=NC(=NS2)C3=CC=C(O3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.